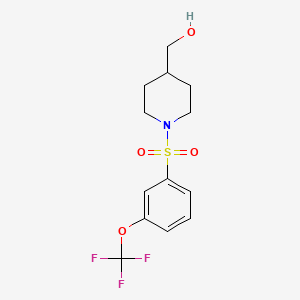
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a trifluoromethoxyphenylsulfonyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a trifluoromethoxyphenylsulfonyl chloride reagent under basic conditions.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
化学反应分析
Types of Reactions
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.
科学研究应用
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
作用机制
The mechanism of action of (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptor sites, modulating their function.
相似化合物的比较
Similar Compounds
(1-(Phenylsulfonyl)piperidin-4-yl)methanol: Similar structure but lacks the trifluoromethoxy group.
(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)methanol: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol imparts unique electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity compared to similar compounds.
属性
IUPAC Name |
[1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-2-1-3-12(8-11)22(19,20)17-6-4-10(9-18)5-7-17/h1-3,8,10,18H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIDZBAPVKWSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
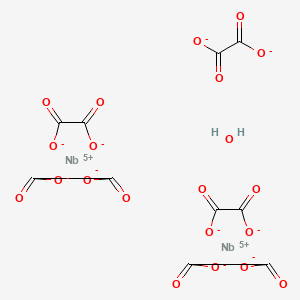
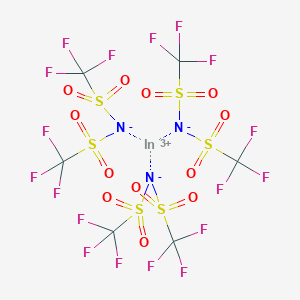

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
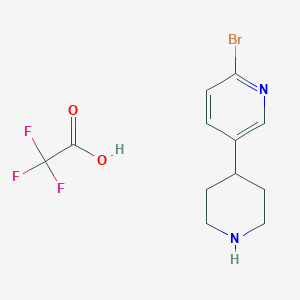

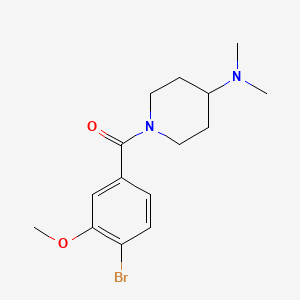
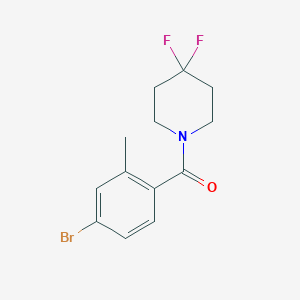
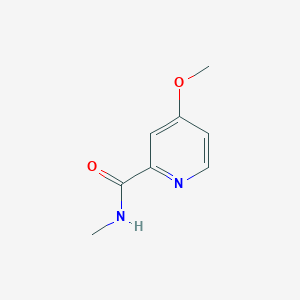
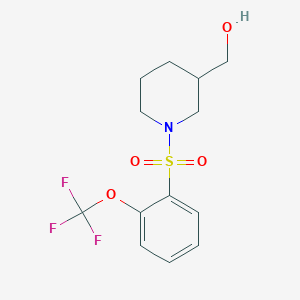
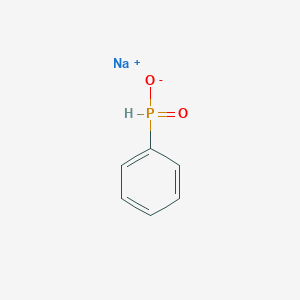
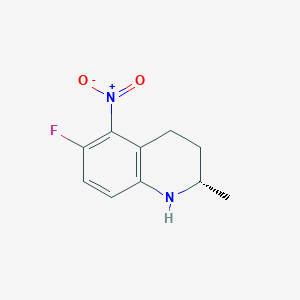
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((3R,4R,E)-3-hydroxy-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8234337.png)
